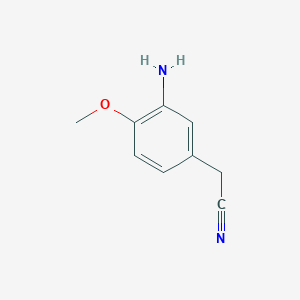

2-(3-Amino-4-methoxyphenyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-amino-4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6H,4,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIWQPIVNWVTOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669306 | |

| Record name | (3-Amino-4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725256-16-6 | |

| Record name | (3-Amino-4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3 Amino 4 Methoxyphenyl Acetonitrile and Its Precursors

Strategic Approaches to the Synthesis of the 2-(3-Amino-4-methoxyphenyl)acetonitrile (B1521451) Core Structure

The primary challenge in synthesizing this compound lies in the controlled introduction of the amino and acetonitrile (B52724) functionalities onto the 4-methoxyphenyl (B3050149) backbone in the correct regioisomeric arrangement. This requires a multi-step approach involving careful selection of reactions and reaction conditions.

Regioselective Functionalization of Anisole Derivatives

A common and effective strategy commences with the commercially available 4-methoxyphenylacetonitrile (B141487). The methoxy (B1213986) group is an ortho-, para-directing activator for electrophilic aromatic substitution. To achieve the desired 3-amino substitution pattern, a nitration reaction is typically employed. The nitration of 4-methoxyphenylacetonitrile with a mixture of nitric acid and sulfuric acid at low temperatures regioselectively introduces a nitro group at the 3-position, ortho to the methoxy group and meta to the cyanomethyl group. This regioselectivity is driven by the strong activating and directing effect of the methoxy group.

| Reagents | Conditions | Product | Yield |

| 4-methoxyphenylacetonitrile, HNO₃, H₂SO₄ | 0-10 °C | 2-(4-Methoxy-3-nitrophenyl)acetonitrile | Good to excellent |

Nitrile Group Introduction via Advanced Chemical Transformations

The nitrile group is a versatile functional group that can be introduced through various methods. In the context of synthesizing the target molecule, the nitrile is often present in the starting material, such as 4-methoxyphenylacetonitrile, which can be synthesized from p-anisyl alcohol. researchgate.net This involves conversion of the alcohol to the corresponding benzyl (B1604629) chloride followed by nucleophilic substitution with a cyanide salt.

Alternatively, the Sandmeyer reaction provides a powerful method for introducing a nitrile group onto an aromatic ring. total-synthesis.com This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt. This approach could be envisioned starting from a suitably substituted aniline (B41778) derivative where the amino group is later converted to the nitrile.

Amino Group Introduction and Protection/Deprotection Strategies

The most common method for introducing the amino group at the 3-position is through the reduction of the corresponding nitro compound, 2-(4-methoxy-3-nitrophenyl)acetonitrile. The selective reduction of the nitro group in the presence of a nitrile can be challenging. However, several methods have been developed to achieve this transformation with high chemoselectivity. Reagents such as tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation using specific catalysts like platinum on carbon (Pt/C) under controlled conditions can effectively reduce the nitro group without affecting the nitrile functionality.

| Starting Material | Reagents | Conditions | Product | Yield |

| 2-(4-Methoxy-3-nitrophenyl)acetonitrile | SnCl₂·2H₂O, Ethanol | Reflux | This compound | High |

| 2-(4-Methoxy-3-nitrophenyl)acetonitrile | H₂, Pt/C | Low pressure | This compound | Good |

In multi-step syntheses, it is often necessary to protect the reactive amino group to prevent unwanted side reactions during subsequent transformations. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). total-synthesis.comjk-sci.comrsc.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under basic and nucleophilic conditions but can be readily removed with acid. jk-sci.com The Fmoc group, introduced using Fmoc-Cl, is stable to acidic conditions but is cleaved by bases, such as piperidine. total-synthesis.com The choice of protecting group depends on the specific reaction conditions of the subsequent steps. total-synthesis.comwikipedia.org

Exploration of Novel Reaction Pathways for Related Aminoacetonitriles

Beyond the classical synthetic routes, the development of novel reaction pathways offers more efficient and versatile approaches to α-aminonitriles.

Multicomponent Reaction Protocols for α-Aminonitriles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, provide a highly efficient route to complex molecules. The Strecker synthesis is a classic example of a three-component reaction that produces α-aminonitriles from an aldehyde, an amine, and a cyanide source. masterorganicchemistry.comwikipedia.orgnih.gov

For the synthesis of this compound, a Strecker reaction could be envisioned using 3-amino-4-methoxybenzaldehyde (B1283374) as the aldehyde component. This aldehyde can be synthesized from isovanillin. researchgate.net The reaction would proceed by the initial formation of an imine between the aldehyde and ammonia (B1221849) (or an ammonia equivalent), followed by the nucleophilic addition of a cyanide ion. masterorganicchemistry.comwikipedia.orgnih.gov

| Aldehyde | Amine Source | Cyanide Source | Product |

| 3-Amino-4-methoxybenzaldehyde | NH₄Cl | KCN | This compound |

Catalytic Synthesis Routes (e.g., Organocatalysis, Metal-Catalysis)

Modern catalytic methods offer powerful alternatives for the synthesis of α-aminonitriles, often with high efficiency and stereoselectivity.

Organocatalysis: Organocatalysts, which are small organic molecules, have emerged as effective catalysts for a variety of transformations, including the Strecker reaction. Chiral organocatalysts can be employed to achieve asymmetric synthesis of α-aminonitriles. For instance, thiourea-based catalysts have been shown to be effective in promoting the enantioselective Strecker reaction of imines with trimethylsilyl (B98337) cyanide (TMSCN). researchgate.net

Metal-Catalysis: Transition metal catalysis provides a broad range of methodologies for C-N bond formation. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that can be used to form anilines from aryl halides. wikipedia.orgorganic-chemistry.orglibretexts.org In principle, 2-(3-bromo-4-methoxyphenyl)acetonitrile could be coupled with an ammonia equivalent to introduce the amino group at the 3-position. Similarly, the Ullmann condensation, a copper-catalyzed reaction, can also be employed for the formation of C-N bonds. organic-chemistry.orgorganic-chemistry.org These methods offer an alternative to the nitration-reduction sequence.

| Substrate | Reagent | Catalyst System | Reaction Type |

| 2-(3-Bromo-4-methoxyphenyl)acetonitrile | Ammonia source | Pd catalyst, ligand, base | Buchwald-Hartwig Amination |

| 2-(3-Iodo-4-methoxyphenyl)acetonitrile | Ammonia source | Cu catalyst, ligand, base | Ullmann Condensation |

These advanced synthetic methodologies provide a versatile toolbox for the preparation of this compound and its precursors, enabling access to this important chemical entity for further applications.

Green Chemistry Approaches in this compound Synthesis

In contemporary organic synthesis, the principles of green chemistry are paramount, aiming to design processes that are efficient, safe, and environmentally benign. The synthesis of this compound and its precursors can be reimagined through these principles by focusing on alternative solvents, catalytic systems, and atom economy.

Alternative Solvents and Reaction Conditions: Traditional organic syntheses often rely on volatile and hazardous organic solvents. A greener approach involves substituting these with more sustainable alternatives. Water, as a solvent, is an excellent choice due to its non-toxicity, non-flammability, and availability. For instance, hydrolysis steps, such as the conversion of a nitrile to a carboxylic acid, can be performed in near-critical water without the need for acid or base catalysts, thus simplifying the process and reducing corrosive waste. google.com Solvent-free conditions represent another significant advancement, where reactions are conducted by grinding or melting reactants together, often with a solid catalyst, which minimizes waste and can lead to shorter reaction times and higher yields.

Advanced Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce energy consumption.

Biocatalysis : Enzymes, or biocatalysts, offer high selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions (physiological pH and temperature). For the synthesis of precursors or the modification of the target molecule, enzymes like nitrilases could be employed for the selective hydrolysis of a nitrile group to a carboxylic acid, emerging as a powerful tool for green synthesis. researchgate.net

Nanocatalysts : Nanomaterials, particularly magnetic nanocatalysts, provide high surface area-to-volume ratios, leading to enhanced catalytic activity. A significant advantage is their facile separation from the reaction mixture using an external magnet, allowing for easy recovery and reuse, which reduces catalyst waste and product contamination.

Homogeneous Catalysis : The development of efficient and reusable homogeneous catalysts, such as ruthenium or cobalt complexes, for reactions like the N-alkylation of the amino group with alcohols, aligns with green principles. rsc.orgacs.org These "borrowing hydrogen" or "hydrogen autotransfer" reactions use alcohols as alkylating agents, producing only water as a byproduct, thereby offering high atom economy. nih.gov

The following table summarizes key green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Specific Approach | Potential Application in Synthesis | Environmental Benefit |

|---|---|---|---|

| Use of Safer Solvents | Water or Solvent-Free Conditions | Hydrolysis or condensation steps | Reduces use of volatile organic compounds (VOCs), non-toxic, non-flammable |

| Catalysis | Biocatalysis (e.g., Nitrilases) | Selective hydrolysis of nitrile functionality | Mild conditions, high selectivity, biodegradable catalyst |

| Catalysis | Magnetic Nanocatalysts | Various synthetic steps (e.g., condensations) | High efficiency, easy catalyst recovery and reuse, reduced waste |

| Atom Economy | Borrowing Hydrogen Reactions | N-alkylation of the amino group using alcohols | High atom efficiency, water is the only byproduct |

Derivatization and Diversification of the this compound Moiety

The structure of this compound offers multiple reactive sites—the primary amino group, the nitrile functionality, and the aromatic ring—making it a versatile scaffold for chemical diversification.

The primary aromatic amino group is a nucleophilic center that readily participates in a variety of chemical transformations, allowing for the introduction of diverse functional groups.

N-Acylation : The amino group can be easily acylated using acyl chlorides or anhydrides, such as acetic anhydride (B1165640), in the presence of a base. This reaction converts the amine into a more stable and less reactive amide (e.g., an acetamide). This transformation is often used as a protecting strategy to moderate the high reactivity of the amino group before performing other reactions, such as electrophilic aromatic substitution. libretexts.orglibretexts.org

N-Alkylation : Selective mono-N-alkylation of aromatic amines can be achieved using alcohols as alkylating agents in the presence of transition metal catalysts, such as those based on ruthenium or cobalt. acs.orgnih.gov This method is a green alternative to traditional alkylation with alkyl halides, which can lead to overalkylation and the formation of salt byproducts. organic-chemistry.orgwikipedia.org The reaction proceeds via a "borrowing hydrogen" mechanism, offering high yields and selectivity for the secondary amine. nih.gov

N-Sulfonylation : Reaction with sulfonyl chlorides (e.g., toluenesulfonyl chloride) in the presence of a base yields sulfonamides. Similar to acylation, this modification reduces the basicity and nucleophilicity of the nitrogen atom. byjus.com

| Modification Type | Typical Reagents | Resulting Functional Group | Key Features |

|---|---|---|---|

| N-Acylation | Acetic Anhydride, Benzoyl Chloride | Amide (-NHCOR) | Reduces activating effect of the amino group; serves as a protecting group. libretexts.org |

| N-Alkylation | Alcohols (e.g., Methanol (B129727), Benzyl alcohol) + Ru or Co catalyst | Secondary Amine (-NHR) | Green, atom-economical method for selective mono-alkylation. rsc.orgnih.gov |

| N-Sulfonylation | Toluenesulfonyl Chloride (TsCl) | Sulfonamide (-NHSO₂R) | Forms stable sulfonamides; useful in medicinal chemistry. byjus.com |

The cyano group is a versatile functional handle that can be converted into other important functionalities, primarily amines and carboxylic acids.

Reduction to Amine : The nitrile group can be reduced to a primary amine, yielding a 2-(3-amino-4-methoxyphenyl)phenethylamine derivative. This transformation extends the carbon chain by one methylene (B1212753) group and introduces a new basic center. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ with a Raney Nickel or Palladium catalyst). The reduction of benzylic nitriles can sometimes be challenging due to potential side reactions like reductive decyanation, but various methods, such as using sodium borohydride (B1222165) with a cobalt chloride catalyst, have been developed to achieve this conversion efficiently. youtube.com

Hydrolysis to Carboxylic Acid : The nitrile can be hydrolyzed to a carboxylic acid, producing a (3-amino-4-methoxyphenyl)acetic acid derivative. This reaction can be carried out under either acidic or basic conditions, typically requiring heating. acs.org For example, stirring with concentrated hydrochloric acid can first yield the corresponding amide, which upon further heating with dilute acid, hydrolyzes completely to the carboxylic acid. acs.org Greener methods using subcritical or near-critical water have also been developed, which avoid the use of strong acids or bases. google.com

| Transformation | Typical Reagents/Conditions | Product Functional Group | Resulting Compound Class |

|---|---|---|---|

| Reduction | LiAlH₄; H₂/Raney Ni; NaBH₄/CoCl₂ | Primary Amine (-CH₂NH₂) | Phenethylamine (B48288) |

| Hydrolysis | H₃O⁺, heat; OH⁻, heat; Near-critical H₂O | Carboxylic Acid (-COOH) | Phenylacetic acid |

The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups. libretexts.org Both are ortho-, para-directing substituents. libretexts.org The combined effect of these groups strongly directs incoming electrophiles to the positions ortho and para relative to them.

Considering the existing substitution pattern:

The C5 position is para to the methoxy group and ortho to the amino group.

The C2 position is ortho to the methoxy group.

The C6 position is ortho to the amino group.

The directing effects of the -NH₂ and -OCH₃ groups reinforce each other, making the C5 and C6 positions the most activated and likely sites for substitution. Steric hindrance from the adjacent groups may influence the regioselectivity between these positions. uni.edu

Halogenation : Direct bromination or chlorination of highly activated rings like this can be difficult to control, often leading to polysubstitution. libretexts.orglibretexts.org To achieve monosubstitution, it is often necessary to first protect/deactivate the amino group by converting it into an acetamide (B32628) (-NHCOCH₃). The less activating amide group allows for controlled monohalogenation, primarily at the C6 position (ortho to the amide, meta to the methoxy). Subsequent hydrolysis of the amide restores the amino group.

Nitration : Direct nitration of anilines with a mixture of nitric and sulfuric acid is problematic. The strongly acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. shaalaa.com This leads to mixtures of products, including a significant amount of the meta-nitro derivative. shaalaa.com Therefore, protection of the amino group as an acetamide is crucial before nitration to ensure a high yield of the desired ortho/para-nitro product, followed by deprotection. libretexts.org

Sulfonation : Reaction with concentrated sulfuric acid can lead to sulfonation. The amino group is protonated to form anilinium hydrogen sulfate, which upon heating, can rearrange to form p-aminobenzenesulfonic acid derivatives. byjus.com

| Reaction | Reagents | Likely Position of Substitution | Important Considerations |

|---|---|---|---|

| Halogenation (e.g., Bromination) | Br₂ in Acetic Acid | C5, C6 | Requires protection of the amino group (e.g., as acetamide) to prevent polysubstitution. libretexts.org |

| Nitration | HNO₃, H₂SO₄ | C6 | Protection of the amino group is essential to prevent oxidation and meta-direction. shaalaa.com |

| Sulfonation | Conc. H₂SO₄ | C5 | Reaction proceeds via anilinium salt formation. byjus.com |

Chemical Reactivity and Mechanistic Investigations of 2 3 Amino 4 Methoxyphenyl Acetonitrile

Reactivity Profiling of the Nitrile Group in 2-(3-Amino-4-methoxyphenyl)acetonitrile (B1521451)

The nitrile (-C≡N) group is a versatile functional group in organic synthesis, primarily due to the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom. Its reactivity is influenced by the electron-donating effects of the substituted phenyl ring.

Nucleophilic Additions and Cycloaddition Reactions

The polarized carbon-nitrogen triple bond of the nitrile group is susceptible to attack by a wide range of nucleophiles. wikipedia.org This reaction, often requiring activation by acid or conversion of the nucleophile to a more potent form (e.g., organometallic reagents), typically leads to the formation of an intermediate imine, which can be subsequently hydrolyzed. wikipedia.org

A common example is the addition of Grignard reagents, which attack the electrophilic nitrile carbon to form an imine anion complex. Subsequent acidic workup hydrolyzes the imine to a ketone. This provides a reliable method for carbon-carbon bond formation.

Cycloaddition reactions offer a powerful route to synthesize five-membered heterocyclic rings. wikipedia.org The nitrile group can participate as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles such as azides or nitrile oxides. uchicago.edulibretexts.org For instance, the reaction with an azide (B81097) under thermal or metal-catalyzed conditions yields a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

Table 1: Representative Nucleophilic Addition and Cycloaddition Reactions of the Nitrile Group Reactions are based on analogous arylacetonitrile substrates.

| Reaction Type | Reagents & Conditions | Product Type | Plausible Yield |

|---|---|---|---|

| Grignard Reaction | 1. Phenylmagnesium bromide (PhMgBr), THF, 0 °C to rt 2. H₃O⁺ workup | Aryl Ketone | 70-85% |

| [3+2] Cycloaddition | Sodium Azide (NaN₃), NH₄Cl, DMF, 120 °C | Tetrazole | 80-95% |

Hydrogenation and Reduction Pathways

The nitrile group can be fully reduced to a primary amine, providing a straightforward method for synthesizing phenethylamine (B48288) derivatives. This transformation is typically achieved through catalytic hydrogenation or with chemical hydrides.

Catalytic hydrogenation using molecular hydrogen (H₂) over metal catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel is a widely used industrial method. The reaction proceeds through an intermediate imine which is further reduced to the amine. The conditions can be tuned to favor the primary amine product and minimize the formation of secondary amine byproducts.

Alternatively, powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent can achieve a clean and high-yielding reduction of the nitrile to the corresponding primary amine.

Table 2: Typical Conditions for Nitrile Group Reduction Conditions are based on established methods for arylacetonitrile reduction.

| Method | Reagents & Conditions | Product | Plausible Yield |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (50 psi), 10% Pd/C, Ethanol, rt, 12 h | 2-(3-Amino-4-methoxyphenyl)ethan-1-amine | >90% |

| Chemical Reduction | 1. LiAlH₄, THF, 0 °C to reflux 2. H₂O/NaOH workup | 2-(3-Amino-4-methoxyphenyl)ethan-1-amine | 85-95% |

Reactivity of the Aromatic Amino Group in this compound

The aromatic amino (-NH₂) group is a strong activating group and a versatile nucleophile. Its reactivity is central to many synthetic transformations, including the formation of amides, alkylamines, and imines.

Amidation and Acylation Reactions

The nucleophilic amino group readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form stable amide bonds. This reaction is one of the most fundamental transformations of anilines. The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct (e.g., HCl). The high reactivity of the amino group allows for selective acylation even in the presence of other functionalities. For instance, selective acylation of the structurally similar 2,4-diaminoanisole (B165692) with acetic anhydride (B1165640) can yield the mono-acylated product. prepchem.comresearchgate.net

Table 3: Acylation of the Aromatic Amino Group Conditions are based on selective acylation of analogous substituted anilines.

| Acylating Agent | Reagents & Conditions | Product | Plausible Yield |

|---|---|---|---|

| Acetyl Chloride | Acetyl Chloride, Pyridine, CH₂Cl₂, 0 °C to rt | N-(5-(cyanomethyl)-2-methoxyphenyl)acetamide | 90-98% |

| Acetic Anhydride | Acetic Anhydride, Water, rt | N-(5-(cyanomethyl)-2-methoxyphenyl)acetamide | ~75% prepchem.com |

Alkylation and Arylation Processes

The nitrogen atom of the amino group can be functionalized through alkylation or arylation. Direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation. Reductive amination provides a more controlled alternative for synthesizing secondary and tertiary amines.

Modern cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become the premier method for N-arylation. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples the amine with an aryl halide or triflate to form a new carbon-nitrogen bond. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgbeilstein-journals.org The choice of ligand is crucial for achieving high efficiency and can be tailored to the specific substrates. nih.gov

Table 4: Buchwald-Hartwig N-Arylation Reaction A representative protocol for the palladium-catalyzed amination of anilines.

| Aryl Halide | Catalyst System & Conditions | Product Type | Plausible Yield |

|---|---|---|---|

| Bromobenzene | Pd(OAc)₂, XPhos, Cs₂CO₃, Toluene, 110 °C, 12-24 h | N-phenyl derivative | 75-90% |

| 4-Chlorotoluene | Pd₂(dba)₃, RuPhos, NaOt-Bu, Dioxane, 100 °C, 12-24 h | N-(p-tolyl) derivative | 70-88% |

Condensation Reactions with Carbonyl Compounds

The primary aromatic amino group undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. redalyc.org This reaction is typically reversible and is often carried out under acidic catalysis to activate the carbonyl group. mdpi.com Water is eliminated during the reaction, and its removal (e.g., by azeotropic distillation) can be used to drive the equilibrium toward the product. The stability of the resulting imine can vary depending on the structure of the carbonyl compound and the reaction conditions. researchgate.netnih.gov

Table 5: Imine Formation via Condensation with Aldehydes General conditions for Schiff base formation from substituted anilines.

| Carbonyl Compound | Reagents & Conditions | Product Type | Plausible Yield |

|---|---|---|---|

| Benzaldehyde | p-Toluenesulfonic acid (cat.), Toluene, reflux with Dean-Stark trap, 4 h | N-benzylidene imine | 85-95% |

| 4-Nitrobenzaldehyde | Ethanol, reflux, 6 h | N-(4-nitrobenzylidene) imine | 80-90% |

Transformations Involving the Methoxyphenyl Substituent

The methoxyphenyl group in this compound is a key site for chemical modifications, offering pathways to introduce new functionalities and construct more complex molecular architectures.

Cleavage and Modification of the Methoxy (B1213986) Group

The cleavage of the methoxy group in aryl methyl ethers is a fundamental transformation in organic synthesis, often employed to unmask a phenol (B47542) for further functionalization. A common and effective reagent for this purpose is boron tribromide (BBr₃). The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the formation of the corresponding phenol, 2-(3-amino-4-hydroxyphenyl)acetonitrile.

While specific studies detailing the demethylation of this compound are not extensively documented in publicly available literature, the general mechanism for BBr₃-mediated ether cleavage is well-established. The reaction typically proceeds under anhydrous conditions in a suitable solvent like dichloromethane. The choice of reagent and reaction conditions is crucial to avoid unwanted side reactions, especially given the presence of the reactive amino and cyano groups.

Table 1: Reagents for Aryl Methyl Ether Cleavage

| Reagent | Typical Conditions | Notes |

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature to room temp. | Highly effective, but requires careful handling due to its reactivity and moisture sensitivity. |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | A classic method, but can be harsh and may not be suitable for sensitive substrates. |

| Trimethylsilyl (B98337) Iodide (TMSI) | Acetonitrile (B52724), room temp. | A milder alternative, but the reagent can be expensive. |

Aromatic Coupling Reactions

The benzene (B151609) ring of this compound can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Two of the most prominent examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. For these reactions to occur, the aromatic ring of this compound would typically need to be functionalized with a halide (e.g., Br, I) or a triflate group.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated derivative of this compound with an organoboron compound in the presence of a palladium catalyst and a base. This would allow for the introduction of new aryl or vinyl substituents onto the aromatic ring. The general catalytic cycle for the Suzuki-Miyaura reaction involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.govnih.gov

Buchwald-Hartwig Amination: This reaction would enable the formation of a new C-N bond by coupling a halogenated derivative of this compound with an amine. wikipedia.org This powerful method is widely used for the synthesis of arylamines. wikipedia.org The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination. wikipedia.org

While specific examples of these coupling reactions on this compound itself are not readily found in the surveyed literature, the principles of these well-established methodologies are broadly applicable to a wide range of substituted aromatic compounds. The success of such reactions would depend on the careful selection of the catalyst, ligand, base, and solvent to ensure compatibility with the existing functional groups.

Table 2: Common Palladium Catalysts and Ligands for Cross-Coupling Reactions

| Catalyst/Precatalyst | Ligand | Typical Application |

| Pd(PPh₃)₄ | Triphenylphosphine | Suzuki, Stille, and other couplings. |

| Pd(OAc)₂ | Buchwald or Hartwig ligands (e.g., XPhos, SPhos) | Buchwald-Hartwig amination. wikipedia.org |

| PdCl₂(dppf) | dppf | Suzuki and other C-C couplings. |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the reaction mechanisms of transformations involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Kinetic and spectroscopic studies are invaluable tools for this purpose.

Spectroscopic Studies: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for identifying and characterizing reactants, products, and, crucially, transient intermediates. For example, in-situ NMR spectroscopy can be used to observe the formation and consumption of intermediates during a reaction, providing direct evidence for a proposed mechanism. Mass spectrometry is particularly powerful for detecting and identifying reactive intermediates, even at very low concentrations.

While specific kinetic and spectroscopic studies focused solely on the reaction mechanisms of this compound are not prevalent in the reviewed scientific literature, the general methodologies for such investigations are well-developed and could be applied to this compound to provide a deeper understanding of its chemical behavior.

Spectroscopic and Structural Elucidation of 2 3 Amino 4 Methoxyphenyl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra, it is possible to map out the carbon skeleton and the relative positions of substituents. Due to the absence of published experimental spectra for 2-(3-Amino-4-methoxyphenyl)acetonitrile (B1521451), the following sections detail the predicted spectral data based on established substituent effects and analysis of structurally similar compounds.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, distinct signals are expected for the aromatic, methylene (B1212753), methoxy (B1213986), and amino protons.

Aromatic Protons: The 1,2,4-trisubstituted benzene (B151609) ring gives rise to a characteristic pattern for its three protons. The amino group (-NH₂) is a strong electron-donating group, causing a significant upfield shift (to lower ppm) for the protons ortho and para to it. The methoxy group (-OCH₃) is also electron-donating, while the cyanomethyl group (-CH₂CN) is weakly electron-withdrawing. Based on these influences, the proton at C5 (ortho to both -NH₂ and -CH₂CN) would be the most shielded. The proton at C2 (ortho to -NH₂) would be highly shielded, and the proton at C6 (ortho to -CH₂CN) would be the most deshielded.

The proton H-6 is expected to appear as a doublet.

The proton H-2 is predicted to be a doublet.

The proton H-5 should appear as a doublet of doublets, coupling to both H-2 and H-6, although the meta coupling might be small.

Methylene Protons (-CH₂CN): These two protons are chemically equivalent and are not coupled to other protons, thus they are expected to produce a sharp singlet. Its position is influenced by the adjacent aromatic ring and the electron-withdrawing nitrile group.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a distinct singlet.

Amino Protons (-NH₂): The two protons of the primary amine will typically appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~6.75 | d | J ≈ 2.0 |

| H-5 | ~6.70 | dd | J ≈ 8.0, 2.0 |

| H-6 | ~6.85 | d | J ≈ 8.0 |

| -CH₂CN | ~3.65 | s | - |

| -OCH₃ | ~3.85 | s | - |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., hybridization, attached functional groups). The molecule this compound contains nine distinct carbon environments.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbons directly attached to the heteroatoms (C4 attached to -OCH₃ and C3 attached to -NH₂) will be significantly deshielded. The carbon attached to the cyanomethyl group (C1) will also be deshielded. The remaining protonated carbons (C2, C5, C6) will appear at relatively lower chemical shifts.

Nitrile Carbon (-C≡N): The carbon of the nitrile group has a characteristic chemical shift in the range of 117-120 ppm.

Methylene Carbon (-CH₂CN): This aliphatic carbon will appear at a much higher field (lower ppm) compared to the aromatic carbons.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the typical region for ether carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~122.0 |

| C2 | ~114.0 |

| C3 | ~145.0 |

| C4 | ~148.0 |

| C5 | ~116.0 |

| C6 | ~112.0 |

| -CH₂CN | ~23.0 |

| -C≡N | ~118.0 |

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling correlations. For this compound, a COSY spectrum would be expected to show a cross-peak between the aromatic protons H-5 and H-6, confirming their ortho relationship. A weaker cross-peak might be observed between H-2 and H-5, confirming their meta relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. The HSQC spectrum would show cross-peaks connecting C2 to H-2, C5 to H-5, and C6 to H-6. It would also definitively link the methylene carbon signal to the methylene proton singlet and the methoxy carbon signal to the methoxy proton singlet.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. Key expected correlations include:

The methylene protons (-CH₂) showing correlations to the nitrile carbon (-C≡N) and the aromatic carbons C1, C2, and C6. This would unambiguously confirm the position of the cyanomethyl group.

The methoxy protons (-OCH₃) showing a strong correlation to the aromatic carbon C4.

The aromatic proton H-2 showing correlations to carbons C4 and C6.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific functional groups.

N-H Stretching: The primary amine group (-NH₂) is expected to show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from -CH₂- and -OCH₃) appear just below 3000 cm⁻¹.

C≡N Stretching: The nitrile group has a very characteristic sharp, medium-intensity absorption band in the 2240-2260 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine typically appears around 1600-1650 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether linkage gives rise to a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretching band near 1040 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3450-3300 | Medium |

| C-H Stretch (aromatic) | Ar-H | 3100-3000 | Medium-Weak |

| C-H Stretch (aliphatic) | -CH₂-, -OCH₃ | 2980-2850 | Medium |

| C≡N Stretch | Nitrile | 2250 | Medium, Sharp |

| N-H Bend | Primary Amine | 1620 | Medium |

| C=C Stretch | Aromatic Ring | 1600, 1510 | Strong-Medium |

| C-O Stretch (asymmetric) | Aryl Ether | 1250 | Strong |

| C-O Stretch (symmetric) | Aryl Ether | 1040 | Strong |

Raman spectroscopy is a complementary technique to IR spectroscopy. It detects vibrations that cause a change in the polarizability of the molecule. Non-polar and symmetric bonds often produce strong Raman signals.

C≡N Stretch: The nitrile stretch, while visible in IR, is also expected to be strong and sharp in the Raman spectrum due to the polarizability of the triple bond.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, often weak in the IR spectrum, typically gives a very strong signal in the Raman spectrum. The other aromatic C=C stretching modes are also Raman active.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are readily observed in Raman spectra.

N-H and C-O Stretching: While visible, the vibrations of the more polar N-H and C-O bonds are often weaker in Raman spectra compared to their intensity in IR spectra.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, confirming the presence of its key functional groups and complementing the structural data obtained from NMR.

Theoretical and Computational Investigations of 2 3 Amino 4 Methoxyphenyl Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. scispace.com It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the complex many-electron wavefunction. scispace.com DFT calculations are widely used to optimize molecular geometries and predict a variety of properties, including electronic and optical characteristics.

For molecules structurally related to 2-(3-Amino-4-methoxyphenyl)acetonitrile (B1521451), such as 4-(methoxyphenyl acetonitrile), DFT calculations have been performed to understand how chemical modifications impact their geometric and electronic properties. researchgate.net These studies typically employ hybrid functionals, like B3LYP or M06-2X, with appropriate basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.netnih.gov

| Parameter | Description | Typical DFT Functional/Basis Set |

|---|---|---|

| Optimized Geometry | Calculation of the lowest energy arrangement of atoms, providing bond lengths and angles. | B3LYP/6-311++G(d,p) |

| Electronic Energy | The total energy of the molecule's electrons in the field of the nuclei. | M06-2X/6-31G(d,p) |

| Global Reactivity Descriptors | Parameters like chemical hardness, softness, and electrophilicity index derived from orbital energies. | B3LYP/6-311G(d,p) |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. pku.edu.cn

The energy of the HOMO is related to the molecule's ionization potential, indicating its ability to donate electrons. The energy of the LUMO is related to its electron affinity, or its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. nih.gov

For this compound, the electron-donating amino and methoxy (B1213986) groups are expected to raise the energy of the HOMO, while the nitrile group may lower the energy of the LUMO. DFT calculations are essential for precisely determining these orbital energies and the resulting energy gap. In a related compound, 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[b]pyran-3-carbonitrile, DFT studies showed the HOMO was localized on the entire molecule except for the chlorobenzene (B131634) ring, while the LUMO was distributed over the whole molecule. nih.gov The calculated HOMO-LUMO energy gap for this molecule was 3.642 eV, indicating high chemical reactivity. nih.gov

| Orbital | Calculated Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.354 | Electron-donating capability |

| LUMO | -2.712 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 3.642 | Chemical reactivity and kinetic stability |

The distribution of charge within a molecule is fundamental to its physical and chemical properties, including its polarity and how it interacts with other molecules. Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov MEP maps use a color scale to indicate regions of varying potential: red typically signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. walisongo.ac.idyoutube.com Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the nitrile group and the oxygen of the methoxy group due to the presence of lone pairs of electrons. The amino group's nitrogen would also be an electron-rich center. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group and the methylene (B1212753) bridge. researchgate.net Such maps are crucial for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding the regioselectivity of chemical reactions. walisongo.ac.id

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key aspect of this is conformational analysis, which explores the different spatial arrangements of atoms that a molecule can adopt through rotation about single bonds.

The biological activity and physical properties of a flexible molecule like this compound depend on its preferred conformation(s). Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and determine their relative energies.

This exploration is often performed by systematically rotating dihedral angles of interest and calculating the energy at each step. For instance, in a study of a modified 4-(methoxyphenyl acetonitrile), a conformational analysis was undertaken by varying a key torsional angle from 0 to 180° to identify the most stable Z- and E-conformations. researchgate.net For this compound, important dihedral angles would include those defining the orientation of the methoxy group, the amino group, and the acetonitrile (B52724) side chain relative to the phenyl ring. Computational studies can reveal the existence of multiple stable conformers and how their relative populations might change in different environments, such as in various solvents. unife.it

Computational methods can predict various spectroscopic parameters, providing a powerful link between theoretical models and experimental data.

NMR Chemical Shifts: Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the assignment of experimental spectra and the structural elucidation of molecules. nih.gov DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H and ¹³C chemical shifts. liverpool.ac.uk However, the accuracy of these predictions can be enhanced by using machine learning algorithms trained on low-level quantum mechanics calculations to approximate results from more expensive, high-level theories. arxiv.org

Reaction Mechanism Prediction and Transition State Analysis

Theoretical and computational chemistry offers powerful tools for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and analyzing the transition states involved. Techniques such as Density Functional Theory (DFT) are commonly employed to model the geometries of reactants, intermediates, transition states, and products. Through these calculations, the activation energies for different potential pathways can be determined, allowing for the prediction of the most likely reaction mechanism.

Vibrational analysis is a crucial component of these studies, used to confirm the nature of the stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Despite the utility of these computational methods, a specific theoretical investigation into the reaction mechanisms and transition state analyses for the synthesis or reactions of this compound is not extensively detailed in the currently available scientific literature. Such studies would be valuable for optimizing synthetic routes and understanding the compound's reactivity profile.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystalline solid is governed by a complex interplay of intermolecular interactions. Understanding these interactions is fundamental to predicting and controlling the physical properties of a material, such as its melting point, solubility, and morphology. Computational methods are instrumental in analyzing the crystal packing and quantifying the various non-covalent interactions.

Hirshfeld Surface Analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping properties such as dnorm (a normalized contact distance) onto this surface, close intermolecular contacts can be readily identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts.

Hydrogen Bonding Networks are of particular importance in determining the supramolecular architecture of crystals containing amine and methoxy functionalities. The amino group can act as a hydrogen bond donor, while the nitrogen of the nitrile group and the oxygen of the methoxy group can act as hydrogen bond acceptors. These interactions can lead to the formation of well-defined motifs such as dimers, chains, or more complex three-dimensional networks, which stabilize the crystal lattice. erciyes.edu.trnih.gov

Applications of 2 3 Amino 4 Methoxyphenyl Acetonitrile As a Building Block in Organic Synthesis

Precursor Role in the Synthesis of Diverse Heterocyclic Systems

The strategic positioning of the amino and cyanomethyl groups on the aromatic ring makes 2-(3-Amino-4-methoxyphenyl)acetonitrile (B1521451) a prime candidate for intramolecular cyclization reactions and condensation reactions leading to the formation of heterocyclic structures. The inherent reactivity of this compound allows it to participate in well-established synthetic methodologies to build rings containing nitrogen and other heteroatoms.

The structure of this compound is particularly well-suited for the Friedländer annulation, a classic and efficient method for synthesizing quinoline (B57606) derivatives. nih.govwikipedia.org This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.org In this case, this compound provides both the o-aminoaryl functionality and the reactive methylene (B1212753) unit (from the acetonitrile (B52724) group). Condensation with a ketone under acidic or basic catalysis would be expected to yield highly substituted quinolines. nih.govnih.gov

The general mechanism involves an initial aldol-type condensation between the ketone and the active methylene of the acetonitrile, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org The reaction can be catalyzed by various acids, bases, or metal catalysts. nih.gov

Another significant application is in the synthesis of benzodiazepines, a class of seven-membered nitrogen-containing heterocycles. The condensation of o-phenylenediamines with ketones is a standard method for creating 1,5-benzodiazepines. nih.govijtsrd.com While not a diamine itself, the functional groups in this compound allow for analogous cyclization strategies, potentially involving reaction with carbonyl compounds to form the diazepine (B8756704) ring system. researchgate.net

Table 1: Potential Heterocyclic Synthesis from this compound

| Reaction Type | Reactant(s) | Potential Product Class | Catalyst/Conditions |

| Friedländer Annulation | Ketones (e.g., Acetone, Cyclohexanone) | Substituted Quinolines | Acid or Base catalysis (e.g., p-TsOH, KOH) |

| Benzodiazepine Synthesis | Ketones (e.g., Acetophenone) | Substituted Benzodiazepines | Acid catalysis (e.g., H-MCM-22, BF3-etherate) |

The ortho-disposed amino and cyanomethyl groups provide a scaffold for building fused heterocyclic systems. A primary example is the synthesis of quinoxalines, which are typically formed through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govencyclopedia.pubsapub.org The this compound molecule can be envisioned as a synthon for a substituted o-phenylenediamine, enabling access to quinoxaline (B1680401) derivatives. This pathway involves the reaction of the diamine with α-diketones or their equivalents, a robust method that has seen numerous refinements using various catalysts and conditions, including green chemistry approaches. researchgate.netnih.gov

Furthermore, the intramolecular cyclization of dinitriles, known as the Thorpe-Ziegler reaction, offers a route to fused ring systems. wikipedia.orgchem-station.com If the amino group of this compound were to be functionalized with a nitrile-containing side chain, the resulting dinitrile could undergo base-catalyzed intramolecular cyclization to form a fused amino-cyanopyridine ring. This reaction proceeds via the formation of an intermediate enamine, which then cyclizes. researchgate.netsynarchive.com

Utilization in the Construction of Complex Organic Scaffolds

Beyond simple heterocycles, this compound can be used to construct more elaborate molecular architectures. The Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, is a powerful tool for forming rings, particularly five- to eight-membered rings. chem-station.com By designing a synthesis where this compound is linked to another nitrile-containing fragment, a dinitrile precursor can be formed. Base-catalyzed cyclization of this precursor would yield a cyclic β-enaminonitrile, which upon hydrolysis provides a cyclic ketone. wikipedia.org These cyclic ketones are valuable intermediates, serving as scaffolds for the synthesis of more complex molecules. researchgate.net

Table 2: Thorpe-Ziegler Reaction for Scaffold Construction

| Precursor Type | Reaction | Intermediate Product | Final Product (after hydrolysis) |

| Dinitrile derived from the title compound | Intramolecular Condensation | Cyclic β-enaminonitrile | Cyclic Ketone |

Development of Specialized Reagents and Ligands (excluding those with specific biological uses)

While the primary utility of this compound lies in its role as a synthetic building block for larger structures, its functional groups offer potential for development into specialized reagents or ligands. The aromatic amine can be diazotized and converted into a range of other functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. However, based on available research, there is limited specific information on its application in creating specialized reagents or ligands for general synthetic purposes, outside of being an intermediate.

Integration into Supramolecular Chemistry or Material Science Architectures (if relevant research exists)

The potential for this compound to be integrated into supramolecular assemblies or material science architectures stems from its capacity for hydrogen bonding (via the amino group) and potential for π-π stacking (via the aromatic ring). These interactions are fundamental to the construction of ordered molecular systems. However, a review of current scientific literature does not indicate significant research into the application of this specific compound in the fields of supramolecular chemistry or material science. Its structural motifs are common, but its explicit use in these areas is not well-documented.

Advanced Analytical Method Development for 2 3 Amino 4 Methoxyphenyl Acetonitrile and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation and quantification of individual components within a mixture. For 2-(3-Amino-4-methoxyphenyl)acetonitrile (B1521451), both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve distinct and critical functions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for real-time monitoring of its synthesis. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging a nonpolar stationary phase and a polar mobile phase to separate the compound from starting materials, intermediates, and byproducts.

A typical RP-HPLC method would utilize a C18 column, which provides excellent separation for aromatic compounds. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, can be employed to ensure the efficient elution of all components in a complex reaction mixture. nih.gov

Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance, determined by its chromophoric structure (the substituted benzene (B151609) ring). For quantitative analysis and purity determination, a calibration curve is established by injecting standards of known concentration. The method's validity is confirmed through parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). ptfarm.pl

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

| Internal Standard | Phenacetin |

This method allows for the clear separation of the main compound from potential impurities, with purity calculated based on the relative peak areas in the resulting chromatogram. nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. nih.gov Due to the low volatility of this compound, direct analysis by GC is challenging. Therefore, a derivatization step is necessary to convert the non-volatile analyte into a more volatile and thermally stable derivative.

Derivatization typically targets the active hydrogen atoms in the primary amino (-NH2) group. Common derivatization procedures include acylation or silylation. nih.gov For instance, reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogens on the amino group with trimethylsilyl (B98337) (TMS) groups, significantly increasing its volatility.

Once derivatized, the sample is injected into the GC system, where it is vaporized and separated on a capillary column (e.g., a nonpolar SE-54 or polymethylsiloxane column). nih.govnih.gov A Flame Ionization Detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. GC-MS is particularly advantageous as it provides structural information, aiding in the identification of unknown impurities or byproducts. nih.gov

Table 2: Example GC Derivatization and Analysis Protocol

| Step | Procedure |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction | Heat sample with agent at 70°C for 30 minutes |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane |

| Oven Program | 100°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min |

| Injector Temperature | 250°C |

| Detector | Mass Spectrometer (MS) |

| Carrier Gas | Helium |

Advanced Mass Spectrometry for Complex Mixture Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and analysis of complex mixtures containing this compound and its derivatives. When coupled with a separation technique like HPLC or GC (LC-MS or GC-MS), it provides unparalleled sensitivity and specificity.

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows the analyte to be ionized directly from the liquid phase into the gas phase, typically forming protonated molecules [M+H]+. nih.govunito.it Tandem mass spectrometry (MS/MS) can then be performed on these parent ions. In an MS/MS experiment, the selected ion is fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.gov

The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation would likely involve cleavages related to the acetonitrile side chain and the substituted aromatic ring. Common fragmentation pathways for related nitrile-containing amino acids include the loss of small molecules like HCN or the cleavage of side chains. nih.govunito.it High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments, further confirming their identity. acs.org

Table 3: Predicted ESI-MS/MS Fragmentation for [M+H]+ of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 177.097 | 160.071 | NH3 (Ammonia) |

| 177.097 | 150.081 | HCN (Hydrogen Cyanide) |

| 177.097 | 135.054 | CH2CN (Acetonitrile radical) |

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a straightforward and cost-effective method for the quantification of this compound in solution. This technique relies on the principle that the compound absorbs light in the ultraviolet-visible region of the electromagnetic spectrum due to its electronic transitions within the aromatic ring and other chromophores.

To perform a quantitative analysis, a UV-Vis spectrum of the compound in a suitable solvent (e.g., methanol or acetonitrile) is first recorded to determine the wavelength of maximum absorbance (λmax). researchgate.net Subsequently, a series of standard solutions with known concentrations are prepared, and their absorbance at λmax is measured.

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the linear regression of the calibration curve. nih.gov

Table 4: Example UV-Vis Calibration Data in Methanol

| Concentration (mg/mL) | Absorbance at λmax (240 nm) |

|---|---|

| 0.005 | 0.152 |

| 0.010 | 0.305 |

| 0.020 | 0.611 |

| 0.040 | 1.224 |

| Linearity (r²) | > 0.999 |

This method is particularly useful for rapid concentration checks during synthesis and for formulating solutions for further analytical or experimental work.

Future Research Directions and Unexplored Avenues for 2 3 Amino 4 Methoxyphenyl Acetonitrile

Development of More Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry and atom economy—which measure the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product—are central to modern chemical synthesis. jocpr.com Developing synthetic routes that maximize atom economy is crucial for reducing waste and creating more environmentally benign processes. rsc.org

Traditional syntheses of substituted anilines and aromatic nitriles often involve multi-step sequences that may include nitration followed by reduction, or Sandmeyer reactions using stoichiometric copper cyanide. numberanalytics.com These methods can generate significant inorganic waste and utilize hazardous reagents. Future research should target the development of catalytic, high-efficiency pathways to 2-(3-Amino-4-methoxyphenyl)acetonitrile (B1521451).

Potential avenues for exploration include:

Direct C-H Amination: Investigating catalytic methods for the direct amination of a 4-methoxyphenylacetonitrile (B141487) precursor, bypassing the common nitration-reduction sequence.

Catalytic Cyanation: Exploring cyanide-free cyanation methods or developing more efficient catalytic systems that minimize waste compared to classical methods. rsc.org

Borrowing Hydrogen Chemistry: Utilizing "borrowing hydrogen" or "acceptorless dehydrogenation" strategies, where alcohols serve as alkylating agents with water as the only byproduct, could offer a highly atom-economical route to related amino compounds. acs.orgacs.org

Table 1: Comparative Analysis of a Hypothetical Traditional vs. Green Synthetic Pathway This table is interactive. Click on the headers to sort the data.

| Feature | Hypothetical Traditional Route (e.g., Nitration/Reduction) | Hypothetical Green Route (e.g., Direct Catalytic Amination) |

|---|

| Key Steps | 1. Nitration of 4-methoxyphenylacetonitrile 2. Reduction of the nitro group | Direct C-H amination of 4-methoxyphenylacetonitrile using a catalyst and an amine source (e.g., hydroxylamine) | | Primary Reagents | Nitric acid, Sulfuric acid, Metal reductant (e.g., Sn, Fe), HCl | Catalyst (e.g., Pd, Ni), Amine source, Mild oxidant/reductant | | Byproducts | Metal salts, Acidic waste, Water | Water, Regenerated catalyst | | Theoretical Atom Economy | Low (often <50% due to reductants and acids) | High (potentially >80%) | | Environmental Impact | High (significant hazardous waste) | Low (minimal waste, recyclable catalyst) |

Investigations into Unconventional Reactivity Profiles

The unique electronic and steric environment of this compound opens the door to exploring reactivity beyond the standard transformations of its functional groups. The interplay between the ortho-amino and meta-methoxy substituents on the aromatic ring creates specific electronic biases that could be exploited for novel bond formations.

Future investigations could focus on:

Regiodivergent C-H Functionalization: While the amino and methoxy (B1213986) groups are strongly ortho- and para-directing, modern transition-metal catalysis could enable the functionalization of the less activated C-2, C-5, or C-6 positions. bath.ac.uk The development of reactions that achieve meta-C–H activation relative to the directing amine group, possibly through the use of a norbornene mediator, presents a significant and valuable challenge. nih.govacs.org

Annulation and Cyclization Reactions: The acetonitrile (B52724) moiety can serve as a linchpin in cascade reactions. Research into rhodium-catalyzed C-H activation and annulation with unsaturated partners like alkynes or cyclopropanols could lead to the rapid assembly of complex, fused heterocyclic systems. acs.org

Radical-Mediated Transformations: The benzylic C-H bonds of the acetonitrile group could be selectively activated to form radical intermediates, enabling novel alkylation or arylation reactions at this position. acs.org

Table 2: Potential Unconventional Reactions for this compound

| Reaction Type | Target Site | Potential Reagents/Catalysts | Resulting Structures |

|---|---|---|---|

| meta-C-H Arylation | C-5 or C-6 Position | Pd(OAc)₂, Pyridone Ligand, Norbornene Mediator | 5- or 6-Aryl derivatives |

| C-H Annulation | C-2 Position | Rh(III) catalyst, Alkynes/Alkenes | Fused heterocyclic systems (e.g., quinolines) |

| Benzylic C-H Functionalization | -CH₂CN | H-atom transfer reagents, Radical traps | α-Substituted acetonitrile derivatives |

| Nitrile Cycloadditions | -CN group | Azides, Dipolarophiles | Tetrazole or other heterocyclic derivatives |

Advanced Computational Design and Prediction of Novel Derivatives

In silico methods are indispensable tools for accelerating chemical research by predicting molecular properties and guiding experimental design. stmjournals.comnih.gov Applying advanced computational chemistry to this compound can help identify promising derivatives for synthesis and application.

Future research directions in this area include:

Predicting Reactivity: Using Density Functional Theory (DFT) to model the transition states and reaction pathways for the unconventional reactions proposed in section 8.2. escholarship.org This can help predict regioselectivity and identify the most promising catalytic systems before extensive experimental screening.

Virtual Library Screening: Creating a virtual library of thousands of derivatives by computationally modifying the parent structure. This library can be screened for drug-like properties by calculating parameters for absorption, distribution, metabolism, excretion, and toxicity (ADMET). mdpi.comresearchgate.net

Designing Functional Materials: Computational screening can also predict electronic properties, such as HOMO-LUMO gaps, to identify derivatives with potential applications in organic electronics or as fluorescent probes.

Table 3: Hypothetical Computational Workflow for Derivative Design This table is interactive. Users can simulate the workflow steps.

| Step | Action | Computational Method | Predicted Outcome |

|---|---|---|---|

| 1. Core Structure Optimization | Calculate the lowest energy conformation of the parent molecule. | DFT (e.g., B3LYP/6-31G*) | Optimized geometry, electronic properties. |

| 2. Virtual Library Generation | Systematically add various substituents (e.g., halogens, alkyls, aryls) to the aromatic ring. | Automated cheminformatics scripts. | A database of 1000+ virtual derivatives. |

| 3. High-Throughput Screening | Calculate key physicochemical and pharmacokinetic properties for each derivative. | QSAR, ADMET prediction software. | Identification of candidates with favorable drug-like profiles. mdpi.com |

| 4. Focused Analysis | Perform high-level DFT calculations on the top 5-10 candidates. | DFT, Time-Dependent DFT. | Accurate prediction of reactivity, stability, and spectral properties to guide synthesis. researchgate.net |

Exploration of its Role in Emerging Fields of Chemical Synthesis

Integrating this compound into emerging synthetic technologies like flow chemistry and photoredox catalysis can overcome the limitations of traditional batch chemistry and unlock novel chemical transformations. uantwerpen.be

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and precise control over reaction parameters. rsc.orgbeilstein-journals.org For a molecule like this, a key application would be in handling hazardous reagents or unstable intermediates. For example, the diazotization of the primary amine to form a diazonium salt, a highly useful but potentially explosive intermediate, can be performed safely in a flow reactor where only small amounts are generated and consumed in situ. This could be seamlessly coupled with subsequent reactions like Sandmeyer or Suzuki couplings in a multi-step, automated sequence. numberanalytics.com The improved heat and mass transfer in flow reactors can also lead to higher yields and selectivities. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and powerful method for generating radical intermediates, enabling reactions that are difficult to achieve with traditional thermal methods. acs.orgnih.gov The aniline (B41778) moiety of this compound can act as an effective electron donor to quench the excited state of a photocatalyst, initiating a catalytic cycle. This could be leveraged for:

Ortho-C-H Functionalization: The resulting radical cation could trigger a cascade leading to the selective functionalization at the C-2 position, ortho to the amino group, with various alkyl or acyl radicals. researchgate.netacs.org

C-N Bond Activation: Transformation of the amine into a suitable leaving group could allow for C-N bond cleavage and subsequent functionalization via a photoredox-mediated pathway. uantwerpen.be

Table 4: Potential Applications in Emerging Synthetic Fields

| Technology | Proposed Transformation | Advantages |

|---|---|---|

| Flow Chemistry | Multi-step synthesis involving in situ diazotization and subsequent coupling. | Enhanced safety by minimizing accumulation of unstable intermediates; improved scalability and automation. |

| Photoredox Catalysis | Direct ortho-C-H alkylation using alkyl halides. | Mild reaction conditions (room temperature, visible light); high functional group tolerance; novel bond disconnections. |

| Flow Photochemistry | Combining photoredox catalysis within a continuous flow reactor. | Precise control over irradiation time, improved light penetration, and safe handling of radical species. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Amino-4-methoxyphenyl)acetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nitrile alkylation or substitution reactions. For example, coupling 3-amino-4-methoxybenzyl halides with cyanide sources (e.g., KCN or NaCN) under anhydrous conditions in polar aprotic solvents like DMF or DMSO. Reaction temperature (typically 60–100°C) and stoichiometric ratios (e.g., 1:1.2 halide:cyanide) critically impact yield . Purification via silica gel chromatography with ethyl acetate/hexane gradients (30–50% EtOAc) is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (e.g., 60:40 v/v) at 254 nm UV detection to assess purity (>95%) .

- NMR : H NMR (DMSO-d6) to confirm aromatic protons (δ 6.8–7.2 ppm), methoxy group (δ 3.8 ppm), and nitrile absence of impurities .

- Mass Spectrometry : ESI-MS for molecular ion peak [M+H]+ at m/z 177.1 .

Q. What are the key safety considerations for handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks (GHS Category 2/2A) .

- Ventilation : Use fume hoods to avoid inhalation; vapor pressure data (e.g., bp ~164–165°C for analogs) suggests moderate volatility .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous release due to potential ecotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions often arise from solvent effects or tautomerism. For example:

- NMR Solvent Calibration : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts .

- Dynamic NMR : Use variable-temperature H NMR to detect tautomeric equilibria (e.g., amino vs. imino forms) in DMSO .

- Cross-Validation : Pair experimental data with computational simulations (DFT at B3LYP/6-31G* level) to assign peaks accurately .

Q. What strategies optimize the selectivity of this compound in multi-step organic syntheses?

- Methodological Answer :

- Protecting Groups : Temporarily block the amino group with Boc anhydride to prevent side reactions during nitrile functionalization .

- Catalytic Systems : Use Pd/C or CuI in cross-coupling reactions (e.g., Sonogashira) to enhance regioselectivity .

- Kinetic Control : Monitor reaction progress via TLC (hexane:EtOAc 3:1) to isolate intermediates before undesired polymerization .

Q. How can advanced chromatographic techniques improve the separation of this compound from structurally similar byproducts?

- Methodological Answer :

- HPLC Method Development : Optimize gradient elution (e.g., 10–90% acetonitrile in 20 min) with a phenyl-hexyl column for better π-π interactions with aromatic byproducts .

- Chiral Separation : Use amylose-based chiral stationary phases (e.g., Chiralpak IA) if enantiomeric impurities are present .